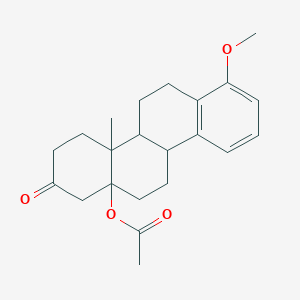![molecular formula C8H10O2 B15076994 Spiro[3-oxatricyclo[3.2.1.02,4]octane-6,2'-oxirane] CAS No. 5628-76-2](/img/structure/B15076994.png)
Spiro[3-oxatricyclo[3.2.1.02,4]octane-6,2'-oxirane]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Spiro[3-oxatricyclo[3.2.1.02,4]octane-6,2’-oxirane] is a complex organic compound characterized by its unique spirocyclic structure. This compound is notable for its stability and reactivity, making it a subject of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[3-oxatricyclo[3.2.1.02,4]octane-6,2’-oxirane] typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropane derivatives with epoxides in the presence of a catalyst. The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of Spiro[3-oxatricyclo[3.2.1.02,4]octane-6,2’-oxirane] involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs. The use of continuous flow reactors and advanced purification techniques such as chromatography are common in industrial settings.
化学反応の分析
Types of Reactions
Spiro[3-oxatricyclo[3.2.1.02,4]octane-6,2’-oxirane] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as amines or thiols replace specific atoms or groups in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like sodium azide or thiols in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
科学的研究の応用
Spiro[3-oxatricyclo[3.2.1.02,4]octane-6,2’-oxirane] has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which Spiro[3-oxatricyclo[3.2.1.02,4]octane-6,2’-oxirane] exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- Spiro[cyclopropane-1,6’-3oxatricyclo[3.2.1.02,4]octane]
- Spiro[3-oxatricyclo[3.2.1.02,4]octane-6,3-oxetane]
Uniqueness
Spiro[3-oxatricyclo[3.2.1.02,4]octane-6,2’-oxirane] is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where stability and reactivity are crucial.
特性
CAS番号 |
5628-76-2 |
|---|---|
分子式 |
C8H10O2 |
分子量 |
138.16 g/mol |
IUPAC名 |
spiro[3-oxatricyclo[3.2.1.02,4]octane-6,2'-oxirane] |
InChI |
InChI=1S/C8H10O2/c1-4-2-8(3-9-8)5(1)7-6(4)10-7/h4-7H,1-3H2 |
InChIキー |
GEIDOFPJIIHSCE-UHFFFAOYSA-N |
正規SMILES |
C1C2CC3(C1C4C2O4)CO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


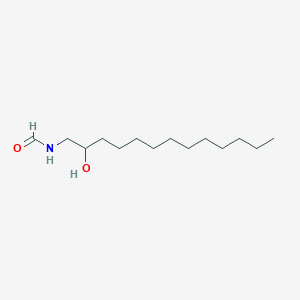
![Glycine, N-[(ethylthio)thioxomethyl]-](/img/structure/B15076917.png)
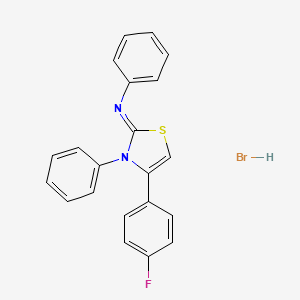
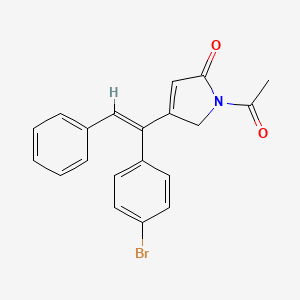
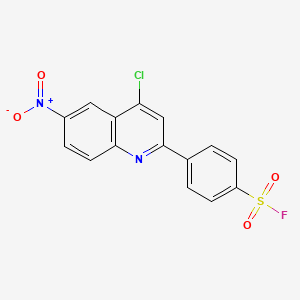
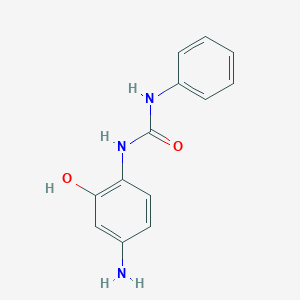
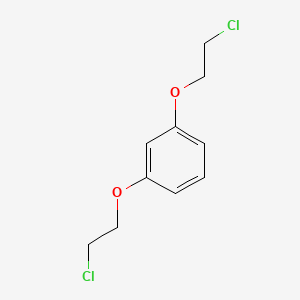
![2-methyl-N-(2,2,2-trichloro-1-{[(2-chloroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B15076948.png)
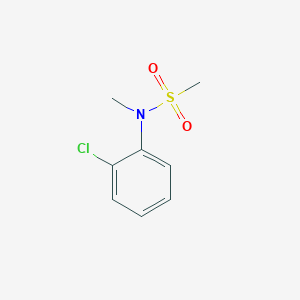
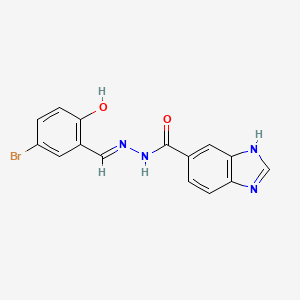
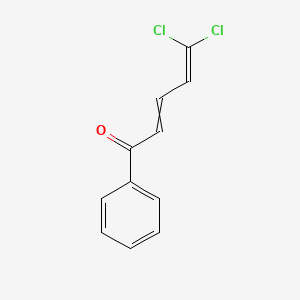
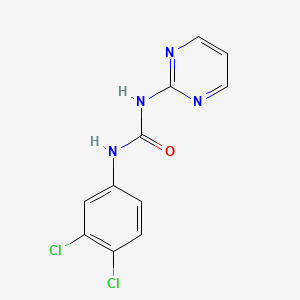
![N'-[(E)-9-anthrylmethylidene]-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide](/img/structure/B15076987.png)
